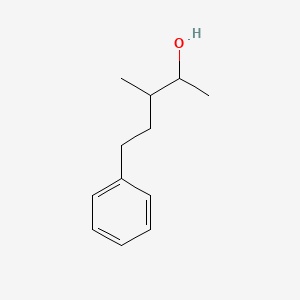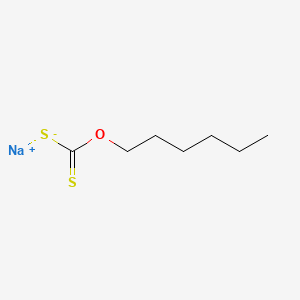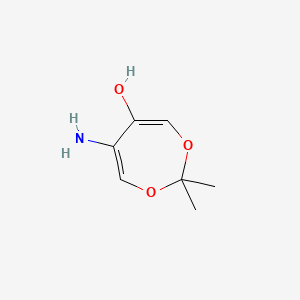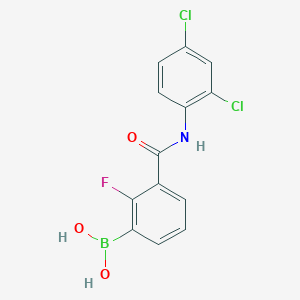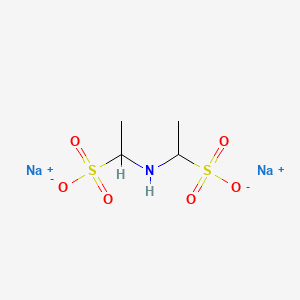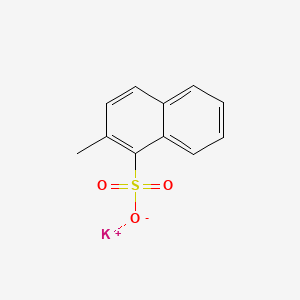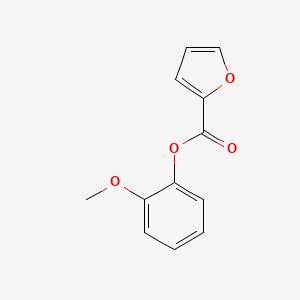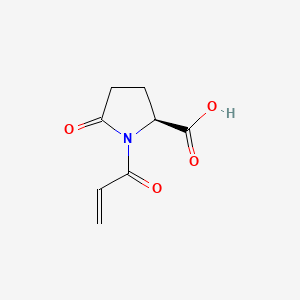
5-Oxo-1-(1-oxoallyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-1-(1-oxoallyl)-L-proline is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an oxo group attached to a proline ring, which is further substituted with an oxoallyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(1-oxoallyl)-L-proline typically involves the reaction of L-proline with an oxoallyl reagent under controlled conditions. One common method includes the use of an oxoallyl chloride in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-1-(1-oxoallyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.
Reduction: The oxo group can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The oxoallyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxoallyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Oxo-1-(1-oxoallyl)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Oxo-1-(1-oxoallyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo and oxoallyl groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxo-1-(1-oxoethyl)-L-proline
- 5-Oxo-1-(1-oxopropyl)-L-proline
- 5-Oxo-1-(1-oxobutyl)-L-proline
Uniqueness
5-Oxo-1-(1-oxoallyl)-L-proline is unique due to the presence of the oxoallyl group, which imparts distinct reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and enables its use in a variety of applications that other compounds may not be suitable for.
Propriétés
Numéro CAS |
80687-78-1 |
|---|---|
Formule moléculaire |
C8H9NO4 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
(2S)-5-oxo-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-2-6(10)9-5(8(12)13)3-4-7(9)11/h2,5H,1,3-4H2,(H,12,13)/t5-/m0/s1 |
Clé InChI |
FOBLXEJBFVVAKZ-YFKPBYRVSA-N |
SMILES isomérique |
C=CC(=O)N1[C@@H](CCC1=O)C(=O)O |
SMILES canonique |
C=CC(=O)N1C(CCC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


